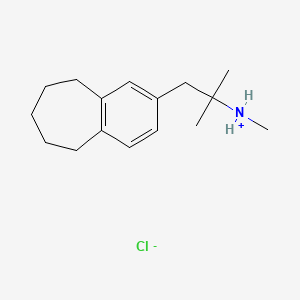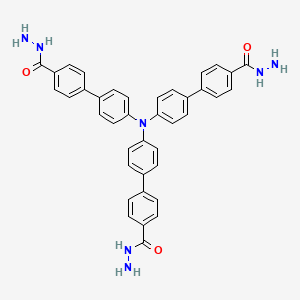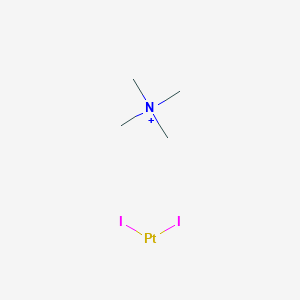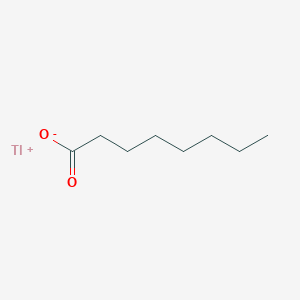
thallium(I) octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(I) octanoate is a chemical compound with the formula C₈H₁₅O₂TlThis compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(I) octanoate can be synthesized by reacting thallium(I) ethoxide with octanoic acid in a petroleum ether solution. The reaction is typically carried out by slowly adding thallium(I) ethoxide to a stirred solution of octanoic acid in petroleum ether, which has a boiling point of 60-80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Thallium(I) octanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can participate in substitution reactions, where it is replaced by other cations
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reducing Agents: Sulfur dioxide, hydrogen sulfide.
Substitution Conditions: Neutral or slightly acidic conditions are often used for substitution reactions.
Major Products Formed:
Oxidation: Thallium(III) oxide.
Reduction: Thallium(I) compounds.
Substitution: Various thallium salts depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Thallium(I) octanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of thallium(I) octanoate involves its ability to mimic potassium ions, which allows it to interfere with various biological processes. Thallium ions can disrupt cellular functions by inhibiting enzymes and interfering with ion channels. This leads to oxidative stress, DNA damage, and apoptosis in cells .
Vergleich Mit ähnlichen Verbindungen
- Thallium(I) acetate
- Thallium(I) triflate
- Thallium(I) bromide
Comparison: Thallium(I) octanoate is unique due to its specific organic ligand, octanoic acid, which imparts distinct properties compared to other thallium(I) compounds. For example, thallium(I) acetate and thallium(I) triflate are more commonly used in organic synthesis, while thallium(I) bromide is known for its photosensitivity .
Eigenschaften
CAS-Nummer |
18993-50-5 |
|---|---|
Molekularformel |
C8H15O2Tl |
Molekulargewicht |
347.59 g/mol |
IUPAC-Name |
octanoate;thallium(1+) |
InChI |
InChI=1S/C8H16O2.Tl/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
FWHYAAFZQBJZLE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC(=O)[O-].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


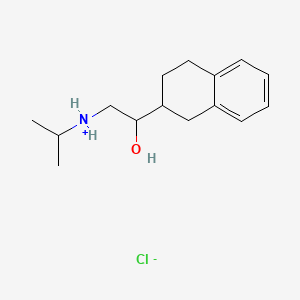

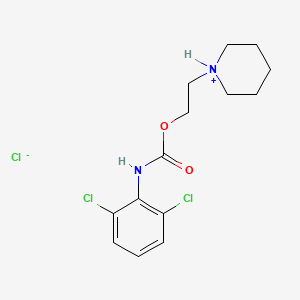
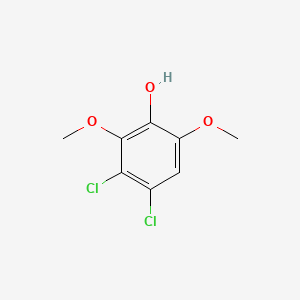
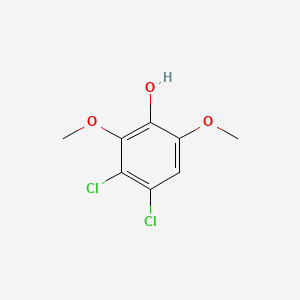
![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
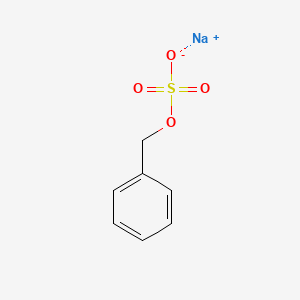

![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
